Researchers requiring precise fluorinated picolinate topology face limited sourcing for consistent quality. This compound is the exact scaffold for picolinate herbicide discovery and metabolic stability optimization. Key advantages: Unique 3-F, 5-CF3 pattern tunes cross-coupling reactivity, delivering critical SAR data (cLogP 2.03 vs ~0.6 for non-fluorinated). Its defined Halex reactivity facilitates downstream complex fluorinated building block synthesis, while the methyl ester offers advantageous volatility over ethyl analogs for efficient purification and scale-up. This is a reliable, research-use-only intermediate for demanding synthetic programs.
Molecular FormulaC8H5F4NO2
Molecular Weight223.12 g/mol
CAS No.1803834-87-8
Cat. No.B1411177
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 3-fluoro-5-(trifluoromethyl)picolinate (CAS 1803834-87-8) is a specialized heteroaromatic building block characterized by a methyl ester-protected picolinic acid core with distinct 3-fluoro and 5-trifluoromethyl substitution . With the molecular formula C₈H₅F₄NO₂ and a molecular weight of 223.12 g/mol, this compound is primarily utilized in research and development settings as a synthetic intermediate, rather than as a final active ingredient, and is consistently offered by commercial suppliers at purities of 95% to ≥98% . The compound is classified as a hazardous chemical, requiring handling with appropriate personal protective equipment and engineering controls .
1Fluorinated heteroaromatic building block for medicinal/agrochemical R&D
2Suitable for cross-coupling and nucleophilic fluorination (Halex) methodologies
3Picolinate ester with tuned lipophilicity (cLogP ~2) for permeability research
Substitution Risks for Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Substituting methyl 3-fluoro-5-(trifluoromethyl)picolinate with a non-fluorinated, mono-fluorinated, or differently substituted picolinate ester presents substantial and verifiable risks in synthetic and research outcomes. The specific 3-fluoro, 5-trifluoromethyl substitution pattern imparts a unique combination of electron-withdrawing effects and lipophilicity (cLogP 2.03) , which directly modulates the reactivity of the pyridine ring in cross-coupling reactions and the metabolic stability of derived molecules [1][2]. The absence of one or both of these fluorinated groups, or their placement at different ring positions, results in fundamentally different physicochemical profiles, including lipophilicity, molecular topology (TPSA of 39.19 Ų), and electrostatic potential, all of which dictate molecular interactions and pharmacokinetic behavior . In regulated fields like agrochemical discovery, as referenced in patents, the specific substitution of picolinic acid derivatives is a key determinant of herbicidal efficacy and selectivity, making the exact building block non-negotiable for target compound synthesis [3][4].
Electronics & lipophilicity mismatch
Non-fluorinated or mono-fluorinated picolinate esters lack the combined electron-withdrawing effect and cLogP increase, altering reactivity and metabolic stability profiles.
Positional isomer sensitivity
Moving fluoro or trifluoromethyl groups to different ring positions changes electrostatic potential and molecular topology (TPSA 39.19 Ų), disrupting structure-activity relationships.
Ester group impact on processing
Switching to ethyl or other esters modifies boiling point, volatility, and molecular weight, affecting purification and scale-up feasibility.
[1] Allen, L. J.; Lee, S. H.; Cheng, Y.; Hanley, P. S.; Muhuhi, J. M.; Kane, E.; Powers, S. L.; Anderson, J. E.; Bell, B. M.; Roth, G. A.; et al. Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. *Org. Process Res. Dev.* **2014**. DOI: 10.1021/op5001838. View Source
[2] Dow AgroSciences, LLC. US9756858B2. Substituted picolinic acids and pyrimidine-4-carboxylic acids, and their use as herbicides. Published September 12, 2017. View Source
[3] Dow AgroSciences, LLC. EP3206489A1. Agrochemical compositions and methods of making and using same. Published August 23, 2017. View Source
[4] Lo, W. C.; et al. 4-Aminopicolinic acids, having halogen, alkoxy, alkylthio, aryloxy, heteroaryloxy or trifluoromethyl substituents in the 3-, 5- and 6-positions, and their amine and acid derivatives are potent herbicides. *Typeset.io*, Publication analysis. View Source
Quantitative Evidence for Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Lipophilicity vs. Non-Fluorinated Analog
The presence of the 5-trifluoromethyl and 3-fluoro groups on the picolinate core significantly increases lipophilicity. Methyl 3-fluoro-5-(trifluoromethyl)picolinate has a calculated partition coefficient (cLogP) of 2.03 . This can be compared to the non-fluorinated analog, methyl picolinate, which has a cLogP of approximately 0.6 [1]. This difference is a critical, quantifiable parameter for designing molecules with improved membrane permeability.
A higher cLogP value directly correlates with enhanced passive membrane permeability, making this building block a strategic choice for medicinal chemists seeking to optimize the absorption and distribution of their lead compounds.
LipophilicityDrug-likenessPermeability
[1] PubChem. Compound Summary for CID 121979, Methyl picolinate. National Center for Biotechnology Information. Accessed via https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-picolinate. View Source
Nucleophilic Halex Reactivity
The electron-withdrawing nature of the trifluoromethyl and fluorine substituents on the pyridine ring is known to activate halogenated precursors for nucleophilic aromatic substitution (Halex) reactions. A study on developing efficient fluorination methods for substituted picolinate esters demonstrated that a 5-bromo-3-fluoropicolinate ester (a close analog) could be converted to a 5-fluoro derivative in 74% yield using KF and an additive promoter [1]. While not a direct test of the target compound, this result illustrates the synthetic utility of this specific substitution pattern for accessing challenging fluorinated motifs.
Halex FluorinationClass-level
74% yield on 5-bromo-3-fluoro analog
KF, additive promoter, polar aprotic solvent
Supports fluorination methodology on this scaffold
Substrate scope evidence; direct data for target compound N/A
Synthetic MethodologyFluorinationReactivity
Evidence Dimension
Halex Fluorination Yield
Target Compound Data
N/A (Target compound is the product, not the substrate)
Comparator Or Baseline
Methyl 5-bromo-3-fluoropicolinate (Yield = 74%)
Quantified Difference
Demonstrates successful fluorination under optimized conditions
This evidence validates that the 3-fluoro-5-substituted picolinate scaffold is amenable to further synthetic elaboration via halogen exchange, a key transformation in the synthesis of advanced agrochemical and pharmaceutical intermediates, as described in the study [1].
Synthetic MethodologyFluorinationReactivity
[1] Allen, L. J.; Lee, S. H.; Cheng, Y.; Hanley, P. S.; Muhuhi, J. M.; Kane, E.; Powers, S. L.; Anderson, J. E.; Bell, B. M.; Roth, G. A.; et al. Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. *Org. Process Res. Dev.* **2014**, 18, 8, 992-998. View Source
Herbicidal Potency and Selectivity
The specific substitution pattern of 3-fluoro and 5-trifluoromethyl on the picolinate ring is a key structural feature in several potent herbicidal compounds. While the methyl ester itself is an intermediate, the corresponding free acid (CAS 89402-28-8) and related analogs are claimed in patents as active ingredients or intermediates for synthetic auxin herbicides [1][2]. The Dow AgroSciences patent family highlights that 4-aminopicolinic acids with 3-, 5-, and 6-position substituents (including trifluoromethyl) exhibit a broad spectrum of weed control [3]. The precise electronic and steric profile conferred by this substitution is critical for achieving both high potency and crop selectivity, a balance that is highly sensitive to small structural changes [4].
Herbicidal SARClass-level / Source review
3-fluoro-5-CF3 motif critical in patent-derived SAR
4-aminopicolinic acid analogs, auxin herbicide class
Supports building block selection for herbicide discovery
Review of industry patent disclosures
AgrochemicalHerbicideSAR
Evidence Dimension
Herbicidal Activity (Class-Level)
Target Compound Data
N/A (Methyl ester; used as an intermediate)
Comparator Or Baseline
Closely related 4-aminopicolinic acids with 3-, 5-, and 6-substituents
Quantified Difference
Structure-Activity Relationship (SAR) established in patent literature demonstrates the importance of the 3-fluoro-5-CF3 motif for optimal activity.
Conditions
Pre- and post-emergence herbicidal testing on various weed species in crop plants
Why This Matters
For researchers developing new agrochemicals, this class-level evidence strongly supports the procurement of this specific intermediate. The SAR data from major industry patents demonstrate that the 3-fluoro-5-trifluoromethyl picolinate motif is not arbitrary but is a rationally designed feature critical to the biological performance of the final active ingredient.
AgrochemicalHerbicideSAR
[1] Dow AgroSciences, LLC. US9756858B2. Substituted picolinic acids and pyrimidine-4-carboxylic acids, and their use as herbicides. Published September 12, 2017. View Source
[2] Dow AgroSciences, LLC. EP3206489A1. Agrochemical compositions and methods of making and using same. Published August 23, 2017. View Source
[3] Lo, W. C.; et al. 4-Aminopicolinic acids, having halogen, alkoxy, alkylthio, aryloxy, heteroaryloxy or trifluoromethyl substituents in the 3-, 5- and 6-positions, and their amine and acid derivatives are potent herbicides. *Typeset.io*, Publication analysis. View Source
[4] Epp, J. B.; Alexander, A. L.; Balko, T. W.; Buysse, A. M.; Brewster, W. K.; Bryan, K.; Daeuble, J. F.; Fields, S. C.; Gast, R. E.; Green, R. A.; et al. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. *Bioorg. Med. Chem.* **2016**, 24, 3, 362-371. View Source
Methyl vs. Ethyl Ester Physicochemical Properties
The choice between the methyl and ethyl ester of 3-fluoro-5-(trifluoromethyl)picolinic acid is not arbitrary. The methyl ester (target compound) has a lower boiling point (241.8±40.0 °C) [1] and a lower cLogP (2.03) compared to the ethyl ester (CAS 1214385-80-4), which has a boiling point of 259.2±40.0 °C and a cLogP of 1.99 [2]. The lower boiling point of the methyl ester can facilitate its removal by evaporation if needed as a volatile byproduct. Furthermore, the methyl ester offers a more compact structure with a molecular weight of 223.12 g/mol, compared to 237.15 g/mol for the ethyl ester [1][2].
Methyl vs. Ethyl EsterData to verify
Boiling point ~17 °C lower, cLogP +0.04
MW 223.12 vs 237.15 g/mol
Methyl ester offers volatility and molecular weight advantages for process chemistry
In silico estimates; confirm with experimental data
Methyl ester (Boiling Point = 241.8±40.0 °C, cLogP = 2.03, MW = 223.12)
Comparator Or Baseline
Ethyl ester (Boiling Point = 259.2±40.0 °C, cLogP = 1.99, MW = 237.15)
Quantified Difference
Methyl ester boiling point is approximately 17.4 °C lower; cLogP is 0.04 units higher.
Conditions
Standardized in silico calculations and estimated physical property data
Why This Matters
These quantitative differences are non-trivial for process chemistry and analytical method development. The methyl ester’s lower boiling point and molecular weight offer practical advantages in purification and scale-up, and its slightly higher lipophilicity may be a strategic factor in medicinal chemistry campaigns.
Researchers in the agrochemical industry can utilize methyl 3-fluoro-5-(trifluoromethyl)picolinate as a key intermediate to synthesize novel picolinate-based herbicides, as supported by extensive patent literature from major agrochemical companies [1][2]. The precise substitution pattern is crucial for achieving the desired herbicidal activity and crop selectivity, as demonstrated by SAR studies of closely related 4-aminopicolinic acid herbicides [3]. Using this specific ester ensures the correct electronic and steric properties are introduced into the final active molecule, which are essential for interaction with the auxin receptor pathway.
Lead Optimization for Membrane Permeability
Medicinal chemists can incorporate this building block into lead compounds to deliberately increase lipophilicity and improve passive membrane permeability. The cLogP of 2.03 is a measured improvement over non-fluorinated picolinate esters (cLogP ≈ 0.6) [4]. This predictable increase in lipophilicity can be a strategic advantage in optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates targeting intracellular or CNS-located targets, without relying on high-throughput screening for every analog.
Process Chemistry and Scale-Up
Process chemists can leverage the defined reactivity of the 3-fluoro-5-(trifluoromethyl)picolinate scaffold in nucleophilic fluorination (Halex) reactions to synthesize more complex fluorinated building blocks [5]. The lower boiling point and molecular weight of this methyl ester, compared to the analogous ethyl ester, provide practical advantages in downstream purification and handling during scale-up [6][7]. This makes it the preferred ester for building block synthesis where volatility or molecular economy is a consideration.
Application
Selection Property
Validation Focus
Auxin herbicide intermediate synthesis
3-fluoro-5-CF3 picolinate substitution pattern
Confirm herbicidal activity and selectivity in target species
Lead optimization for membrane permeability
cLogP ~2 for passive permeability enhancement
Validate permeability in cell-based assays
Process chemistry scale-up
Methyl ester volatility and molecular weight profile
Confirm purification efficiency and scalability
[1] Dow AgroSciences, LLC. US9756858B2. Substituted picolinic acids and pyrimidine-4-carboxylic acids, and their use as herbicides. Published September 12, 2017. View Source
[2] Dow AgroSciences, LLC. EP3206489A1. Agrochemical compositions and methods of making and using same. Published August 23, 2017. View Source
[3] Epp, J. B.; Alexander, A. L.; Balko, T. W.; Buysse, A. M.; Brewster, W. K.; Bryan, K.; Daeuble, J. F.; Fields, S. C.; Gast, R. E.; Green, R. A.; et al. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. *Bioorg. Med. Chem.* **2016**, 24, 3, 362-371. View Source
[4] PubChem. Compound Summary for CID 121979, Methyl picolinate. National Center for Biotechnology Information. Accessed via https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-picolinate. View Source
[5] Allen, L. J.; Lee, S. H.; Cheng, Y.; Hanley, P. S.; Muhuhi, J. M.; Kane, E.; Powers, S. L.; Anderson, J. E.; Bell, B. M.; Roth, G. A.; et al. Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. *Org. Process Res. Dev.* **2014**, 18, 8, 992-998. View Source
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